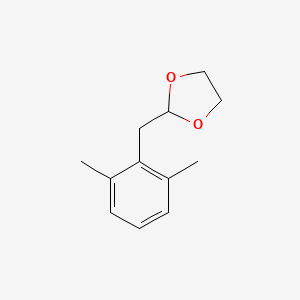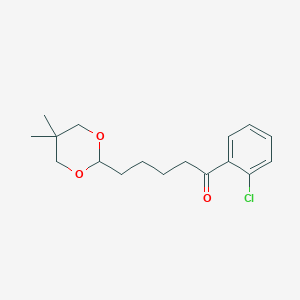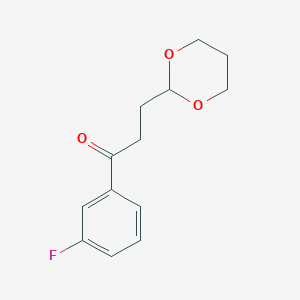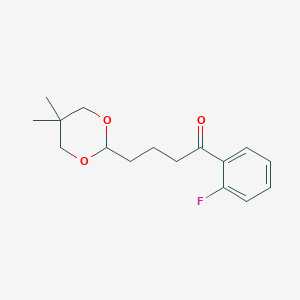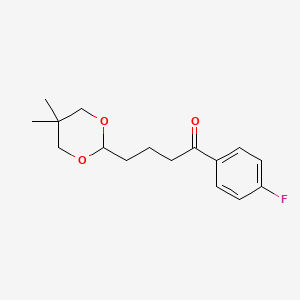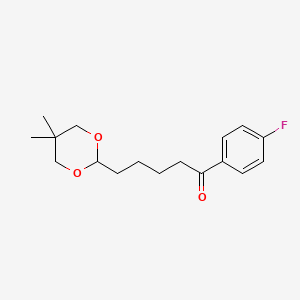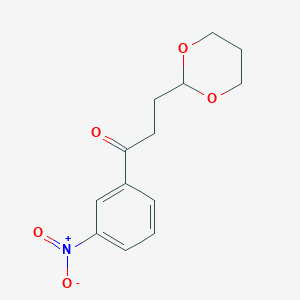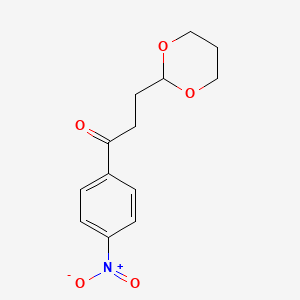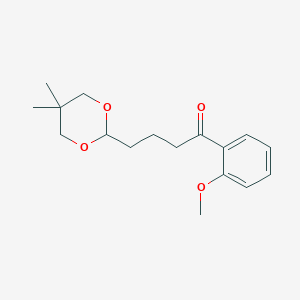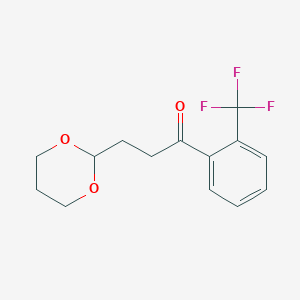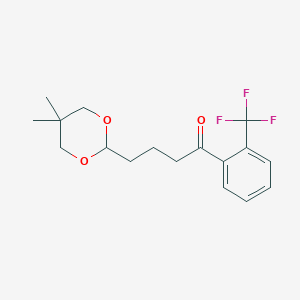![molecular formula C15H20O3S B1326225 Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate CAS No. 951889-02-4](/img/structure/B1326225.png)
Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate, commonly referred to as ETPEO, is a chemical compound1. It has a molecular formula of C15H20O3S and a molecular weight of 280.4 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate. However, sulfur-containing azoles, which are similar compounds, have been synthesized via various methods, including reactions with different nucleophiles and electrophiles2.Molecular Structure Analysis
The molecular structure of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate is defined by its molecular formula, C15H20O3S1. However, detailed structural analysis such as bond lengths, angles, and conformational properties are not available in the retrieved data.
Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate are not available in the retrieved data. However, related sulfur-containing compounds have been studied for their reactivity and potential in various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate are not fully detailed in the retrieved data. It is known that the compound has a molecular weight of 280.4 g/mol1.Aplicaciones Científicas De Investigación
Photolytic Pathways and Product Formation : Research on ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has shown that it undergoes photolysis at 300 nm in various solvents, suggesting competing photolytic pathways. One pathway involves reversible photoisomerisation to a ketene, while the other leads to the loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992). This information can be valuable for understanding the photostability and potential photochemical applications of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate.
Synthesis and Solvent Effects : The synthesis of novel compounds with oxadiazole rings and the investigation of solvent effects on their infrared spectra have been reported (Kara et al., 2021). This research provides insights into how different solvents can influence the vibrational frequencies of compounds, which could be relevant for the synthesis and analysis of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate.
Reactivity with Hydrazines : Studies on ethyl 3-ethoxymethylene-2,4-dioxovalerate's reactions with hydrazines have shown specific product formations, highlighting the compound's reactivity and potential for synthesizing pyrazole derivatives (Kurihara et al., 1980). This could suggest possible reactivity patterns for Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate with similar reagents.
Antimitotic and Antiviral Activities : Research on derivatives of similar compounds has shown antimitotic and antiviral activities, indicating the potential for pharmacological applications (Temple et al., 1992). This suggests that Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate could also be explored for such activities, although direct studies would be necessary.
Synthesis and Evaluation of Anti-Inflammatory Properties : Compounds with structural similarities have been synthesized and evaluated for their anti-inflammatory properties, indicating the potential for medicinal chemistry applications (Bhandari et al., 2010). This highlights the possibility of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate being used in the development of new anti-inflammatory agents.
Safety And Hazards
Specific safety and hazard information for Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate is not available in the retrieved data.
Direcciones Futuras
The future directions of research and applications for Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate are not specified in the retrieved data. However, given its molecular structure, it may be of interest in various fields of chemistry and could potentially be explored for its reactivity, synthesis pathways, and potential applications.
Please note that this information is based on the available data and there may be additional information not covered in this analysis. For more detailed and specific information, further research and consultation with experts in the field is recommended.
Propiedades
IUPAC Name |
ethyl 5-(4-ethylsulfanylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3S/c1-3-18-15(17)7-5-6-14(16)12-8-10-13(11-9-12)19-4-2/h8-11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAIBKTVDNPABK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)SCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

